This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Benzothiazoles are characterized by a benzene ring fused to a thiazole ring, while quinolines are nitrogen-containing bicyclic compounds derived from an aromatic system. The classification of 3-Benzothiazol-2-YL-quinoline can be summarized as follows:
The synthesis of 3-Benzothiazol-2-YL-quinoline can be achieved through several methods, with notable techniques including:
The molecular structure of 3-Benzothiazol-2-YL-quinoline features a fused ring system comprising both benzothiazole and quinoline moieties. Key structural characteristics include:
The compound exhibits whole-molecule disorder in some crystal forms, indicating multiple orientations within the crystal lattice. This disorder can affect physical properties such as solubility and melting point.
3-Benzothiazol-2-YL-quinoline participates in various chemical reactions that enhance its utility:
Common conditions include:
The mechanism of action for compounds like 3-Benzothiazol-2-YL-quinoline often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that modifications at specific positions on the benzothiazole or quinoline rings can significantly alter activity profiles, highlighting the importance of structure-activity relationships in drug design.
The physical properties of 3-Benzothiazol-2-YL-quinoline include:
The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
3-Benzothiazol-2-YL-quinoline has diverse applications across several fields:
The molecular architecture formally designated as 2-(quinolin-3-yl)benzothiazole, systematically named 3-(1,3-benzothiazol-2-yl)quinoline, represents a privileged scaffold within contemporary heterocyclic chemistry. This compound belongs to the distinct class of biheterocyclic hybrids, characterized by the covalent fusion of a quinoline nucleus and a benzothiazole moiety through a single carbon-carbon bond. Its core structure embodies a planar, conjugated π-system that facilitates unique electronic interactions between the electron-deficient benzothiazole unit and the electron-rich quinoline system, engendering photophysical and electronic properties of substantial scientific interest. The compound's molecular formula is C₁₆H₁₀N₂S, with a precise molecular weight of 262.33 g/mol, and it typically presents as a crystalline solid exhibiting fluorescence under ultraviolet irradiation [4] [6]. Rigorous attention to nomenclature is essential; while commonly referenced as "3-Benzothiazol-2-YL-quinoline," systematic nomenclature clarifies the connectivity as benzothiazole attached at the quinoline's 3-position via its 2-carbon, preventing potential confusion with isomeric structures involving alternative linkage sites [1] [6].
The structural significance of 3-(1,3-benzothiazol-2-yl)quinoline arises from its integration of two pharmacologically indispensable heterocycles into a single, planar conjugated framework. This molecular hybridization creates a distinctive electronic environment characterized by intramolecular charge transfer (ICT) capabilities. The benzothiazole component contributes an electron-accepting character due to the electronegative nitrogen and electron-withdrawing thiazole ring, while the quinoline moiety, particularly when substituted with electron-donating groups, acts as an electron donor. This push-pull electronic configuration underpins the compound's notable photophysical behavior, including significant molar absorptivity in the near-UV region (typically λₐᵦₛ ≈ 320-380 nm) and tunable emission profiles often observed in the blue-green spectrum (λₑₘ ≈ 420-520 nm) [4] [6].
The planarity of the biheterocyclic system is enforced by the sp²-hybridization across all ring atoms and the single bond linkage between the heterocycles, permitting extensive π-conjugation. This structural rigidity minimizes non-radiative decay pathways, enhancing fluorescence quantum yields—a property exploited in sensing and optoelectronic applications. Crucially, the molecule possesses multiple hydrogen bond acceptor sites (quinoline nitrogen, benzothiazole nitrogen, and sulfur atom) and a hydrophobic aromatic surface, enabling diverse non-covalent interactions with biological macromolecules and synthetic receptors. The thiol tautomerism observed in closely related structures (e.g., 4-(1,3-benzothiazol-2-yl)quinoline-2-thiol) further demonstrates the electronic flexibility inherent in benzothiazole-quinoline hybrids, where the thione form can stabilize metal complexes through sulfur coordination [4] [8].
Table 1: Key Structural Parameters and Electronic Features of 3-(1,3-Benzothiazol-2-yl)quinoline
Structural Feature | Characteristic | Functional Implication |
---|---|---|
Molecular Framework | Planar, conjugated biheterocyclic system | Facilitates π-π stacking with biomolecules; enables charge transport in materials |
Bond Lengths (C2-Benzothiazole - C3-Quinoline) | ~1.48 Å (Single bond character) | Allows rotational freedom while maintaining conjugation |
Electronic Configuration | Intramolecular Charge Transfer (ICT) system | Tunable fluorescence; solvatochromism; redox activity |
Hydrogen Bonding Sites | N (Quinoline), N (Benzothiazole), S (Benzothiazole) | Biomolecular recognition (enzyme inhibition, DNA interaction); crystal engineering |
Tautomerism | Thione-thiol equilibrium in analogs (e.g., 2-thioquinoline derivatives) | Metal chelation capability; influences reactivity and binding affinity |
The molecule's structural versatility extends to its synthetic manipulability. Position-specific electrophilic substitution occurs preferentially on the electron-rich quinoline ring (e.g., C-6 or C-8 positions), while nucleophilic substitution targets the electron-deficient benzothiazole component (e.g., C-6 position of benzothiazole). This differential reactivity permits targeted structural diversification, enabling the fine-tuning of electronic properties, lipophilicity, and binding affinity for specific applications. The molecular hybridization strategy—combining benzothiazole and quinoline pharmacophores—exemplifies a rational design approach to access novel chemical entities with amplified or emergent biological activities distinct from the parent heterocycles [1] [2] .
The emergence of 3-(1,3-benzothiazol-2-yl)quinoline as a synthetic target reflects the convergent evolution of benzothiazole and quinoline chemistry throughout the 20th and 21st centuries. While neither heterocycle is novel—quinoline isolation from coal tar dates to 1834 (Runge) and benzothiazole synthesis was first reported in the 1880s (Hofmann, Hoogewerff, and Dorr)—their deliberate covalent linkage represents a more modern strategy in medicinal and materials chemistry [5] [6]. Early synthetic efforts focused on simple 2-arylbenzothiazoles for dye applications, with the extension to quinolinyl derivatives emerging gradually through mid-20th-century explorations of heterocyclic coupling reactions.
The pivotal development enabling efficient synthesis of 3-(1,3-benzothiazol-2-yl)quinoline analogs was the refinement of palladium-catalyzed cross-coupling methodologies in the 1990s and 2000s. Suzuki-Miyaura coupling between 2-halobenzothiazoles (typically chloride or bromide) and quinoline-3-boronic acids, or conversely, between 3-haloquinolines and benzothiazol-2-ylboronic esters, provided reliable, high-yielding routes to these previously challenging biheterocycles. Prior methods relied on less efficient pathways, such as the Gould-Jacobs reaction variations or copper-mediated Ullmann-type couplings, which often suffered from limited substrate scope and modest yields [1] [8].
A significant historical milestone was the recognition of benzothiazole-quinoline hybrids within broader anticancer research programs in the early 2000s. Investigations into 2-arylbenzothiazoles, exemplified by compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (NSC 703786), revealed potent and selective antitumor properties against breast, ovarian, and colon cancer cell lines. This stimulated interest in replacing the phenyl ring with other nitrogen-containing heterocycles, including quinoline, to modulate physicochemical properties and biological activity. Parallel developments in quinoline chemistry, particularly the clinical success of kinase inhibitors like bosutinib (containing a quinoline core), further incentivized the exploration of quinoline-benzothiazole hybrids as potential pharmacophores [1] [2] [5].
Table 2: Historical Evolution of Key Synthetic Methods for 3-(Benzothiazol-2-yl)quinoline Scaffolds
Time Period | Synthetic Methodology | Advantages/Limitations | Key References Influencing Development |
---|---|---|---|
Pre-1980s | Ullmann-type coupling; Gould-Jacobs cyclization | Limited substrate scope; moderate yields; harsh conditions | Early heterocyclic chemistry treatises |
1980s-1990s | Copper-catalyzed C-N coupling; Improved cyclocondensations | Broader scope than Ullmann; still required stoichiometric copper; functional group sensitivity | Discoveries in copper catalysis |
1990s-2010s | Palladium-catalyzed Suzuki-Miyaura cross-coupling | High yields; excellent functional group tolerance; air/moisture stability | Suzuki Nobel Prize (2010); ligand design advances |
2010s-Present | C-H activation; Microwave-assisted coupling; Green synthesis | Atom economy; reduced waste; faster reaction times; improved sustainability | [8]; Green Chemistry initiatives |
The early 21st century witnessed systematic structure-activity relationship (SAR) studies exploring the biological impact of linking benzothiazole and quinoline. Research demonstrated that the 3-quinolinyl substitution on benzothiazole's C2 position often enhanced cytotoxic potency compared to simple phenyl analogs, attributed to improved DNA intercalation capacity or kinase binding affinity. Concurrently, materials science investigations revealed that the extended conjugation in 3-(1,3-benzothiazol-2-yl)quinoline derivatives conferred superior charge-transport properties and luminescence quantum yields versus simpler monoheterocyclic compounds, prompting their incorporation into organic light-emitting diodes (OLEDs) and fluorescent sensors [1] [4] [6]. The compound thus evolved from a synthetic curiosity to a strategic scaffold bridging medicinal chemistry and materials science.
The 3-(1,3-benzothiazol-2-yl)quinoline scaffold occupies a prominent niche across diverse scientific disciplines, leveraging its unique structural and electronic properties to address complex research challenges. In medicinal chemistry and drug discovery, this hybrid structure functions as a privileged pharmacophore. The benzothiazole moiety is recognized for its ability to interact with ATP-binding sites of kinases and other enzymes, while the quinoline ring provides a planar surface for DNA intercalation or stacking within hydrophobic protein pockets. Hybrids incorporating this core structure demonstrate compelling biological activities, notably anticancer effects through kinase inhibition. For instance, molecular hybrids featuring benzothiazolyl-substituted quinolones (structurally related to 3-benzothiazolylquinoline) exhibited significant in vitro cytotoxicity against human cancer cell lines (EAC, MCF-7, HT29) by potentially disrupting tubulin polymerization or inducing apoptosis [1]. Similarly, 2-aminobenzothiazole hybrids tethered to quinoline analogs demonstrated potent inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in antiangiogenic cancer therapy. Compound 4a from this class exhibited an IC₅₀ of 91 nM against VEGFR-2 kinase, comparable to the reference drug sorafenib (IC₅₀ = 53 nM), and displayed selective cytotoxicity against HCT-116, HEPG-2, and MCF-7 cancer cell lines with IC₅₀ values in the low micromolar range (3.84–7.92 µM), while showing minimal toxicity toward normal WI-38 cells [2].
In infectious disease research, particularly antitubercular drug development, quinoline-benzothiazole-urea hybrids have emerged as promising chemotypes against Mycobacterium tuberculosis. These hybrids synergize the membrane-permeabilizing properties of quinoline, the enzyme-inhibitory potential of benzothiazole (e.g., targeting biotin synthase or decaprenylphosphoryl-β-D-ribose 2′-epimerase), and the hydrogen-bonding capacity of the urea linker. Hybrid compound 6u demonstrated remarkable sub-micromolar activity (MIC₉₀ = 0.968 µM) against the H37Rv strain, coupled with 100% viability in HepG2 cells at its MIC₉₀ concentration, highlighting its therapeutic potential and selectivity [3].
Within materials science and analytical chemistry, 3-(1,3-benzothiazol-2-yl)quinoline derivatives serve as essential functional components. Their rigid, planar π-conjugated architecture facilitates applications in organic electronics, where they act as emissive layers or electron-transport materials in OLEDs due to efficient solid-state fluorescence and balanced charge carrier mobility. The electron-deficient benzothiazole unit promotes electron injection and transport, while the quinoline moiety can be functionalized to tune HOMO-LUMO energy levels. Furthermore, the sulfur and nitrogen atoms within the benzothiazole ring provide coordination sites for metal ions, enabling the development of luminescent sensors for environmental monitoring or bioimaging. Derivatives like 4-(1,3-benzothiazol-2-yl)quinoline-2-thiol form stable complexes with metal cations, resulting in detectable fluorescence quenching or shifts useful for detection schemes [4] [6].
Table 3: Multidisciplinary Applications of 3-(Benzothiazol-2-yl)quinoline Derivatives
Research Domain | Application/Function | Key Findings/Performance |
---|---|---|
Anticancer Drug Discovery | VEGFR-2 kinase inhibition; Tubulin polymerization inhibition; Apoptosis induction | IC₅₀ = 91 nM for VEGFR-2 inhibition [2]; Cytotoxicity IC₅₀ = 3.84–7.92 µM against MCF-7/HCT-116/HEPG-2 [1] [2] |
Antitubercular Agents | Inhibition of mycobacterial cell wall synthesis enzymes (e.g., DprE1); Efflux inhibition | MIC₉₀ = 0.968 µM against M. tuberculosis H37Rv [3]; Low cytotoxicity (100% HepG2 viability at MIC) |
Fluorescent Sensors | Metal ion detection (Hg²⁺, Cu²⁺, Fe³⁺); Biomolecule recognition | Turn-on/turn-off fluorescence response; High selectivity via specific coordination to S/N atoms [4] |
Organic Electronics | Emissive layer in OLEDs; Electron transport material; Photovoltaic sensitizers | Tunable emission (blue-green); High quantum yield (Φₜ ~ 0.4–0.8); Good charge mobility [6] |
Proteomics Research | Fluorescent probes for protein labeling; Pathological amyloid detection | Binding to hydrophobic pockets; Fluorescence enhancement upon protein binding [4] [5] |
The scaffold's utility extends into chemical biology and diagnostics, where its fluorescence properties enable non-invasive tracking and imaging. Benzothiazole-derived probes like Pittsburgh compound B (PiB), although not identical, share structural similarities that inform the design of 3-(1,3-benzothiazol-2-yl)quinoline derivatives for amyloid-β plaque detection in Alzheimer's disease research. The intrinsic fluorescence of these compounds allows visualization of pathological protein aggregates without requiring additional fluorogenic tags. Additionally, their ability to penetrate cellular membranes facilitates live-cell imaging applications, providing tools to study intracellular processes or organelle dynamics [5]. This convergence of therapeutic potential, functional material properties, and diagnostic utility underscores the remarkable versatility of the 3-(1,3-benzothiazol-2-yl)quinoline scaffold as a transdisciplinary research platform.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2